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Compound of Interest

Compound Name: Barium chloride fluoride (BaClF)

Cat. No.: B081958 Get Quote

A detailed examination of the crystallographic and structural parameters of Barium Chloride
Fluoride (BaClF) and its structural analogue, Lead Fluoride Chloride (PbFCl), commonly

known as matlockite.

This guide provides a comprehensive structural comparison of Barium Chloride Fluoride
(BaClF) and the naturally occurring mineral matlockite (PbFCl). Both compounds are

isostructural, crystallizing in the tetragonal P4/nmm space group, and offer a valuable case

study for understanding the influence of cation substitution on crystal lattice parameters and

coordination environments. This analysis is intended for researchers and professionals in

materials science, crystallography, and drug development who are interested in the subtle yet

significant differences imparted by the substitution of barium for lead in this crystal lattice.

Crystallographic Data Summary
The crystallographic data for BaClF and PbFCl are summarized in the table below, highlighting

the similarities in their crystal system and space group, alongside the distinct differences in

their lattice parameters and bond lengths.
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Parameter BaClF PbFCl (Matlockite)

Crystal System Tetragonal Tetragonal[1][2][3]

Space Group P4/nmm P4/nmm[1][2][4]

Space Group Number 129 129[2][4]

Lattice Constant (a) 4.39 Å 4.11 Å[1][2][3]

Lattice Constant (c) 7.23 Å 7.23 Å[1][3]

Unit Cell Volume 139.3 Å³ 122.23 Å³[2]

Ba/Pb-F Bond Length 2.69 Å 2.53 Å[2]

Ba/Pb-Cl Bond Lengths 3.24 Å (1), 3.34 Å (4) 3.09 Å (4), 3.21 Å (1)[2]

Coordination of Ba/Pb 9-coordinate (4 F, 5 Cl) 9-coordinate (4 F, 5 Cl)[2]

Structural Relationship and Coordination
Environment
The crystal structures of BaClF and PbFCl are characterized by a layered arrangement of

atoms. The cation (Ba²⁺ or Pb²⁺) is coordinated by nine halide anions, specifically four fluoride

ions and five chloride ions. This coordination polyhedron can be described as a distorted

tricapped trigonal prism. The fluoride ions form a square planar arrangement, while the chloride

ions are situated at the vertices of a square pyramid.
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Coordination environments in BaClF and PbFCl.
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Caption: Comparative coordination of Ba²⁺ and Pb²⁺ cations.

The key structural difference arises from the different ionic radii and electronegativities of

barium and lead. The smaller and more electronegative Pb²⁺ cation leads to shorter and more

covalent Pb-F and Pb-Cl bonds compared to the corresponding Ba-F and Ba-Cl bonds in

BaClF.[2] This is reflected in the smaller lattice constant 'a' and unit cell volume of PbFCl.[2]

Experimental Protocols
The structural characterization of BaClF and PbFCl is typically achieved through single-crystal

X-ray diffraction or powder X-ray diffraction.

Single-Crystal X-ray Diffraction:
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Crystal Growth: Suitable single crystals of the compound are grown. For BaClF, this can be

achieved by melting a stoichiometric mixture of BaF₂ and BaCl₂.[5] Matlockite is a naturally

occurring mineral.[3]

Data Collection: A single crystal is mounted on a goniometer and irradiated with a

monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is

rotated.

Structure Solution: The positions of the atoms in the unit cell are determined from the

intensities of the diffracted X-rays using direct methods or Patterson methods.

Structure Refinement: The atomic coordinates and thermal parameters are refined using a

least-squares algorithm to obtain the best fit between the observed and calculated diffraction

patterns.

Powder X-ray Diffraction:

Sample Preparation: A polycrystalline sample is finely ground to ensure random orientation

of the crystallites.

Data Collection: The powdered sample is exposed to a monochromatic X-ray beam, and the

diffracted X-rays are detected at various angles (2θ).

Phase Identification: The resulting diffraction pattern is compared to a database of known

patterns (e.g., the Powder Diffraction File) to identify the crystalline phases present.

Rietveld Refinement: The crystal structure parameters (lattice parameters, atomic positions,

etc.) can be refined by fitting a calculated diffraction pattern to the experimental data using

the Rietveld method.
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Workflow for crystal structure determination.
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Caption: A typical experimental workflow for crystal structure determination.
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In conclusion, while BaClF and PbFCl share the same fundamental matlockite-type structure,

the substitution of barium for lead results in a predictable expansion of the crystal lattice and an

increase in the cation-anion bond lengths. This comparative analysis underscores the

importance of cation size and electronic configuration in dictating the precise geometric

parameters of a crystal structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. handbookofmineralogy.org [handbookofmineralogy.org]

2. next-gen.materialsproject.org [next-gen.materialsproject.org]

3. Matlockite - Wikipedia [en.wikipedia.org]

4. The Matlockite (PbFCl) Structure [atomic-scale-physics.de]

5. Barium chloride fluoride - Wikipedia [en.wikipedia.org]

To cite this document: BenchChem. [A Comparative Structural Analysis of BaClF and PbFCl
(Matlockite)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b081958#structural-comparison-of-baclf-with-pbfcl-
matlockite]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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